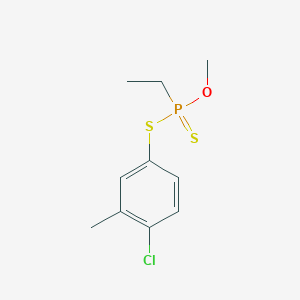
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane: is an organophosphorus compound with the molecular formula C10H14ClOPS2 and a molecular weight of 280.8 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane typically involves the reaction of 4-chloro-3-methylphenol with O-methyl phosphonodithioic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as .
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted phosphonodithioates.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Methyl S-phenyl methylphosphonodithioate: Similar in structure but with a phenyl group instead of a 4-chloro-3-methylphenyl group.
S-(4-Chlorophenyl) O-methyl phosphonodithioate: Similar but lacks the methyl group on the phenyl ring.
Uniqueness
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different properties and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
1942-80-9 |
|---|---|
Molekularformel |
C10H14ClOPS2 |
Molekulargewicht |
280.8 g/mol |
IUPAC-Name |
(4-chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClOPS2/c1-4-13(14,12-3)15-9-5-6-10(11)8(2)7-9/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
CDXWKKIJUWRLEM-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC)SC1=CC(=C(C=C1)Cl)C |
Kanonische SMILES |
CCP(=S)(OC)SC1=CC(=C(C=C1)Cl)C |
Synonyme |
Ethyldithiophosphonic acid S-(4-chloro-3-methylphenyl)O-methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















